1-methyl-1H-pyrazole-5-sulfinamide
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Overview
Description
1-methyl-1H-pyrazole-5-sulfinamide is a heterocyclic compound containing a pyrazole ring substituted with a methyl group at the 1-position and a sulfinamide group at the 5-position. This compound is part of the broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-pyrazole-5-sulfinamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxy-dithiomethyl butyrate with piperazine and phenylhydrazine through nucleophilic substitution and cyclization under acid catalysis . This method avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions as in laboratory synthesis. The process involves the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-5-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the 3- and 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1-methyl-1H-pyrazole-5-sulfinamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazole-5-sulfinamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-5-sulfonamide
- 1-phenyl-1H-pyrazole-5-sulfinamide
- 3-methyl-1-phenyl-1H-pyrazole-5-sulfinamide
Uniqueness
1-methyl-1H-pyrazole-5-sulfinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H7N3OS |
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Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-methylpyrazole-3-sulfinamide |
InChI |
InChI=1S/C4H7N3OS/c1-7-4(9(5)8)2-3-6-7/h2-3H,5H2,1H3 |
InChI Key |
UBXRVDXQOVHEIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)S(=O)N |
Origin of Product |
United States |
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